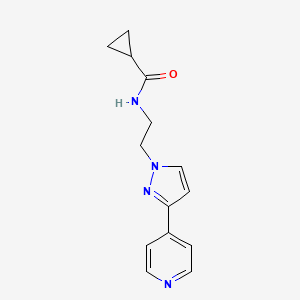

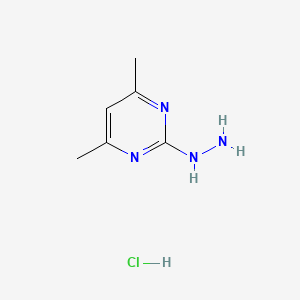

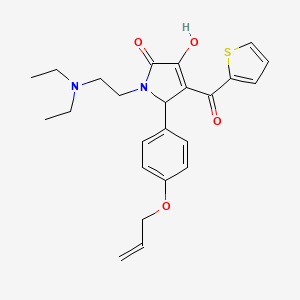

![molecular formula C22H18N2O3S B2625820 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide CAS No. 299955-89-8](/img/structure/B2625820.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide” is a compound that has been studied for its potential applications . It is a white solid and its molecular weight is 467.551 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, under amide coupling conditions, the synthesis can begin with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed significant intermolecular interactions in the structure, including N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their chemical reactions. For example, they have been synthesized through various reactions including diazo-coupling processes between aniline derivatives .Physical And Chemical Properties Analysis

Benzothiazole derivatives exhibit luminescent properties. Upon excitation with 365 nm light, these compounds can exhibit bright blue-violet, green, and orange emission in aggregated states .Scientific Research Applications

Antitumor Activities

Benzothiazole derivatives have been synthesized and evaluated for their potential antitumor activities. Specifically, compounds bearing different heterocyclic ring systems have shown considerable anticancer activity against various cancer cell lines, demonstrating the versatility of the benzothiazole core in medicinal chemistry for cancer research (Yurttaş, Tay, & Demirayak, 2015). Such studies highlight the potential of incorporating the benzothiazole moiety into compounds designed for cancer therapy.

Synthesis and Chemical Transformations

Research into the synthesis and chemical transformations of benzothiazole compounds has yielded interesting findings. For example, the oxidative ring contraction of 2-aryl-4H- and 4-aryl-2H-1,3-benzothiazines into benzisothiazoles showcases the chemical versatility and reactivity of benzothiazole derivatives, offering a pathway to new benzothiazole-based compounds with potential application in various fields of chemistry and material science (Szabo´ et al., 1988).

Coordination Chemistry

In coordination chemistry, benzothiazole derivatives have been used to synthesize rhenium(I) complexes. These complexes, featuring N,S-donor chelates, demonstrate the utility of benzothiazole ligands in developing coordination compounds with potential applications in catalysis, imaging, and as models for studying metal-ligand interactions (Schoultz, Gerber, & Hosten, 2016).

Protective Groups in Synthesis

The use of the 3,4-dimethoxybenzyl moiety, a component of the compound , as an N-protecting group for 1,2-thiazetidine 1,1-dioxides illustrates the role of dimethoxybenzyl derivatives in synthetic chemistry. Such protective groups are essential for facilitating specific reactions by protecting reactive sites on molecules during the synthesis of complex chemical structures (Grunder-Klotz & Ehrhardt, 1991).

Antioxidant Properties

Compounds based on benzothiazole and pyrazolo[4,3-c][1,2]benzothiazine frameworks have been synthesized and evaluated for their antioxidant activities. This research indicates the potential of benzothiazole derivatives to act as radical scavengers, suggesting applications in developing therapies for oxidative stress-related conditions (Ahmad et al., 2012).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to inhibitory effects .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the growth and proliferation of mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that they may inhibit the growth and proliferation of this bacterium.

Future Directions

Benzothiazole derivatives have been studied for their potential applications in various fields. For instance, they have been studied for their application in white light emission . By doping these compounds into a polymer matrix at a certain proportion, an emission that lies at the saturated white-light region with CIE chromaticity coordinates of (0.31, 0.32) was obtained . This suggests potential future directions in the field of light-emitting devices.

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-26-18-12-9-15(13-19(18)27-2)21(25)23-16-10-7-14(8-11-16)22-24-17-5-3-4-6-20(17)28-22/h3-13H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEIZOBWTJMZQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

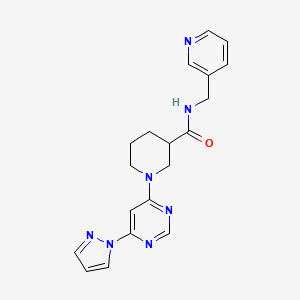

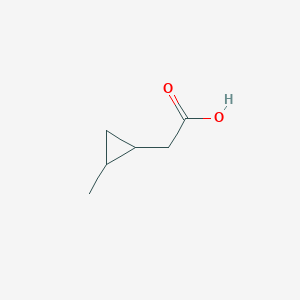

![7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2625751.png)

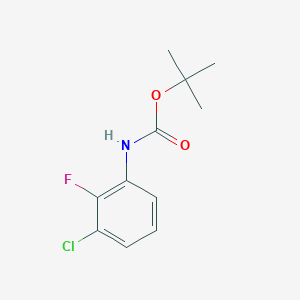

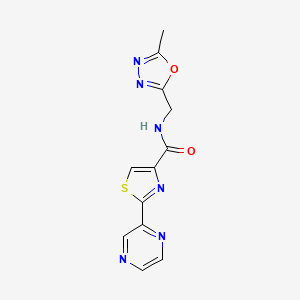

![6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol](/img/structure/B2625752.png)

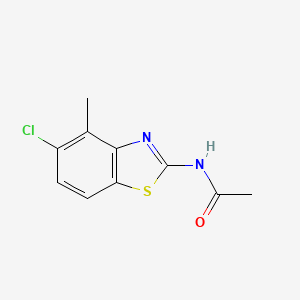

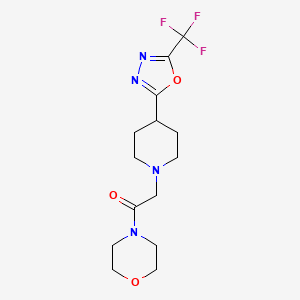

![(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B2625756.png)

![3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2625759.png)